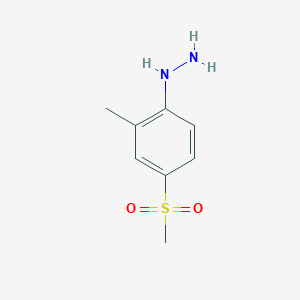
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is an organic compound that features a hydrazine functional group attached to a methylsulfonyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine typically involves the reaction of 2-methyl-4-(methylsulfonyl)benzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Possible applications in the production of dyes and pigments due to its ability to form azo compounds.
作用機序
The mechanism of action of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine involves its interaction with biological targets such as enzymes and receptors. For example, its anti-inflammatory activity is thought to be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
4-(Methylsulfonyl)phenylhydrazine: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is unique due to the presence of both a methylsulfonyl group and a hydrazine group on the phenyl ring
生物活性
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound's structure suggests that it may interact with various biological targets, leading to significant therapeutic effects.
The compound can be characterized by its molecular formula C9H12N2O2S, indicating the presence of a methylsulfonyl group which may enhance its solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain pathogens.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and ovarian teratocarcinoma (CH1/PA-1) cells. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against malaria pathogens.
Research Findings
- A series of hydrazone derivatives related to this compound demonstrated significant antimalarial activity both in vitro and in vivo. These derivatives were found to chelate free iron and inhibit heme polymerization, which is critical for the survival of malaria parasites .
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | A549 | Low micromolar | Apoptosis |
| Anticancer | SW480 | Low micromolar | Apoptosis |
| Antimicrobial | Plasmodium falciparum | Not specified | Iron chelation |
特性
IUPAC Name |
(2-methyl-4-methylsulfonylphenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-5-7(13(2,11)12)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSGDALKMEECP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













